N-(3-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)-2-fluorobenzenesulfonamide
Description
This compound features a hybrid structure combining a pyrrolidine ring substituted with a 2,4-dioxooxazolidine moiety, linked via a 3-oxopropyl chain to a 2-fluorobenzenesulfonamide group. However, analogs in the literature highlight its plausible applications in antimicrobial or enzyme inhibition contexts .
Properties
IUPAC Name |
N-[3-[3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]-3-oxopropyl]-2-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O6S/c17-12-3-1-2-4-13(12)27(24,25)18-7-5-14(21)19-8-6-11(9-19)20-15(22)10-26-16(20)23/h1-4,11,18H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXNNZPGUNBUPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)CCNS(=O)(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)-2-fluorobenzenesulfonamide typically involves multiple steps:
Formation of the Oxazolidine Ring: The oxazolidine ring can be synthesized through the cyclization of amino acids or their derivatives.
Pyrrolidine Incorporation: The pyrrolidine ring is introduced via nucleophilic substitution reactions, often using pyrrolidine derivatives.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 2-fluorobenzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used to study the effects of sulfonamide derivatives on biological systems, including their antimicrobial and anti-inflammatory properties.
Industrial Applications: The compound may be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This can lead to the disruption of essential biological processes in microorganisms or cancer cells.
Comparison with Similar Compounds
Structural Features
The compound shares key motifs with the following analogs (Table 1):
Key Observations :
- The target compound uniquely integrates a 2,4-dioxooxazolidine ring, differentiating it from analogs with oxazolo-oxazine (e.g., compound 69) or quinoline cores (e.g., SzR-109) .
- Fluorine substitution in the benzenesulfonamide group (target) mirrors the fluorinated chromene in ’s compound, suggesting shared pharmacokinetic advantages (e.g., metabolic stability) .
Biological Activity
N-(3-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)-2-fluorobenzenesulfonamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structure incorporates several functional groups, making it a candidate for further research in pharmacology and drug development. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 437.5 g/mol. The compound features a pyrrolidine ring and an oxazolidinone moiety, which are known for their biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₁N₃O₆S |
| Molecular Weight | 437.5 g/mol |
| CAS Number | 2034383-56-5 |
The biological activity of this compound may be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The pyrrolidine ring and oxazolidinone moiety can form hydrogen bonds and hydrophobic interactions with active sites, potentially inhibiting enzyme activity or modulating receptor functions.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways, particularly those related to glucose metabolism.
- Receptor Modulation : It may act on specific receptors that regulate cellular signaling pathways.
Biological Activity Studies
Research studies have focused on the compound's pharmacological effects, particularly in the context of diabetes and inflammation.
Case Study: Antidiabetic Activity
A study investigated the α-glucosidase inhibition activity of similar compounds derived from oxazolidinone structures. The results indicated that these compounds exhibited significant inhibition against α-glucosidase, a target for managing postprandial hyperglycemia.
Table 1: Comparison of IC50 Values for α-Glucosidase Inhibitors
| Compound | IC50 (µM) |
|---|---|
| This compound | TBD |
| Acarbose (Standard) | 475.65 ± 18.88 |
| Similar Oxazolidinone Derivative | 286.39 ± 17.67 |
Research Findings
Recent findings suggest that compounds with similar structural motifs to this compound show promise as effective inhibitors of α-glucosidase. Molecular docking studies have demonstrated favorable binding affinities to the enzyme's active site, indicating potential for therapeutic development.
Q & A
Q. Key data :
| Step | Reaction Type | Optimal Conditions | Yield (%) |
|---|---|---|---|
| 1 | Protection | Boc-anhydride, THF, 0°C | 85–90 |
| 2 | Amide coupling | EDCl/HOBt, DMF, 25°C | 70–75 |
| 3 | Deprotection | TFA/DCM, rt | 90–95 |
Which spectroscopic and analytical methods are most reliable for characterizing this compound?
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm regiochemistry of the oxazolidinone and pyrrolidine rings. Key signals include:
- Oxazolidinone carbonyl at δ ~170 ppm (¹³C NMR) .
- Fluorobenzene aromatic protons at δ 7.2–7.8 ppm (¹H NMR) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (theoretical: 439.42 g/mol) with <2 ppm error .
- HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water gradient) detects impurities <0.5% .
How can researchers design structure-activity relationship (SAR) studies to optimize biological activity?
Q. Advanced
- Core modifications : Replace the oxazolidinone with thiazolidinone or urea analogs to assess impact on target binding .
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) on the fluorobenzene ring to enhance electrophilicity and interaction with nucleophilic residues in target proteins .
- In silico docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinity to kinases or proteases, guided by the compound’s sulfonamide and oxazolidinone pharmacophores .
Q. Example SAR data :
| Modification | Target Affinity (IC₅₀) | Solubility (logP) |
|---|---|---|
| Oxazolidinone (original) | 120 nM | 2.1 |
| Thiazolidinone analog | 85 nM | 2.5 |
| 4-Nitro-fluorobenzene variant | 45 nM | 1.8 |
What experimental strategies resolve contradictions in reported biological activity data?
Q. Advanced
- Standardized assays : Use orthogonal methods (e.g., SPR for binding kinetics vs. cellular IC₅₀) to differentiate direct target engagement from off-target effects .
- Batch consistency : Compare results across synthesized batches with LC-MS purity >98% to rule out impurity-driven artifacts .
- Proteomic profiling : Employ chemoproteomics (e.g., thermal shift assays) to identify off-target proteins that may explain divergent activity in different cell lines .
How can reaction yields be optimized while minimizing side-product formation during scale-up?
Q. Advanced
- Solvent engineering : Switch from DMF to MeCN in coupling steps to reduce racemization and improve scalability .
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps; optimal conditions (e.g., 50 psi H₂, 40°C) achieve >90% conversion .
- In-line monitoring : Use PAT tools like FTIR or Raman spectroscopy to track intermediate formation and halt reactions at ≤5% side-product thresholds .
Q. Scale-up data :
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
|---|---|---|
| Yield | 70% | 65% |
| Purity | 95% | 93% |
| Reaction Time | 8 h | 10 h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
